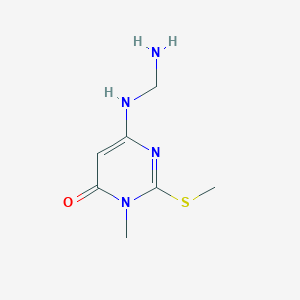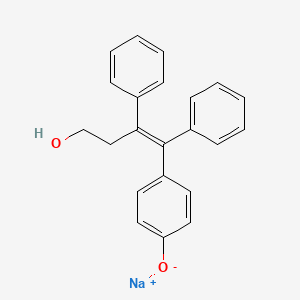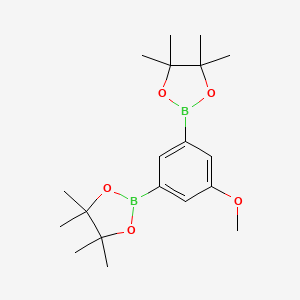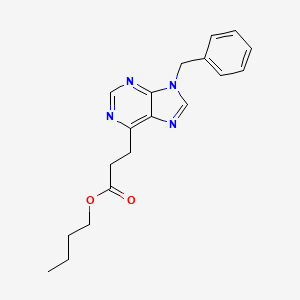![molecular formula C9H10N2O3S B12940820 [1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol CAS No. 43215-15-2](/img/structure/B12940820.png)
[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-acyl-1-methyl-1H-imidazoles with organometallic reagents or sodium borohydride . For example, the 2-cyclohexylcarbonyl-imidazole can be reacted with benzylmagnesium bromide to yield the desired product in high yield . Lithium reagents such as phenyllithium and lithium enolate can also be used as alternatives to the Grignard reagent .
Industrial Production Methods
While specific industrial production methods for (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol are not well-documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides, while nucleophilic substitution may involve reagents such as sodium azide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzimidazole derivatives.
Scientific Research Applications
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanol: Similar in structure but lacks the methylsulfonyl group.
(1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl)methanol: Contains a benzyl group and a methylsulfanyl group instead of a methylsulfonyl group.
(1-methyl-2-sulfanyl-1H-imidazol-5-yl)methanol: Similar but contains a sulfanyl group instead of a sulfonyl group.
Uniqueness
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
43215-15-2 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(1-methylsulfonylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O3S/c1-15(13,14)11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3 |
InChI Key |
UGVNIUOQNAWDGG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)











